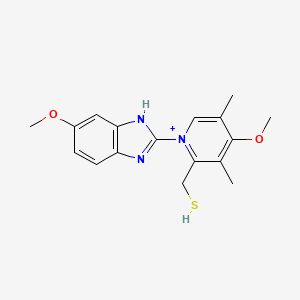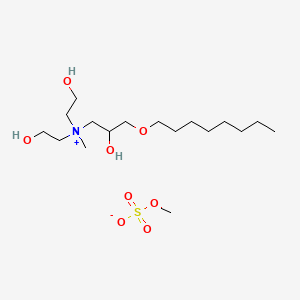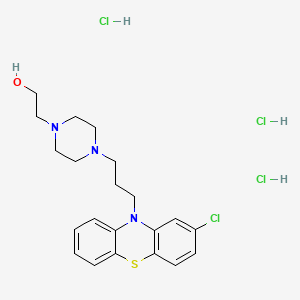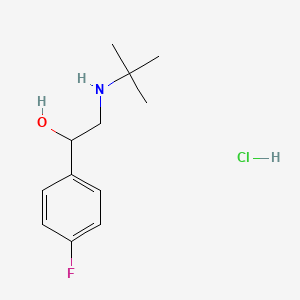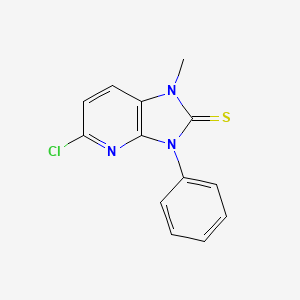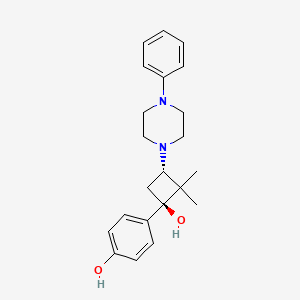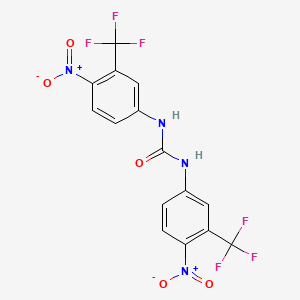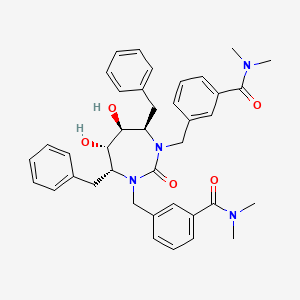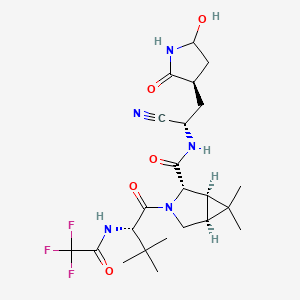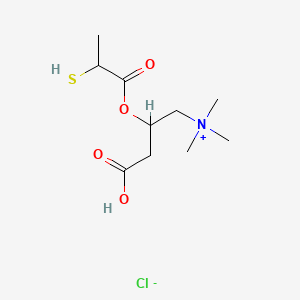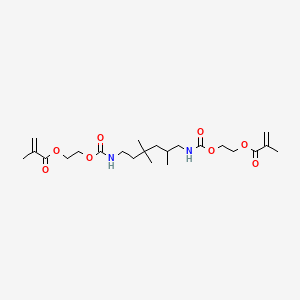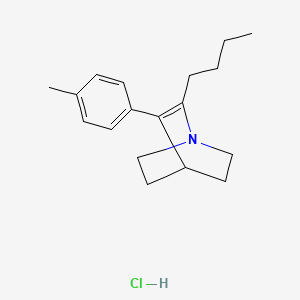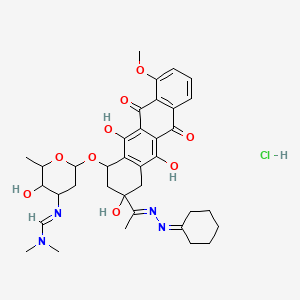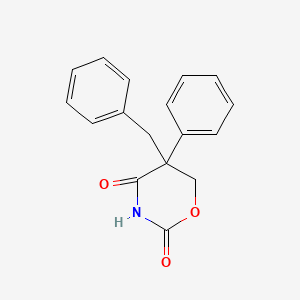
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple azo groups and methoxy substituents, which contribute to its distinct chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt typically involves the diazotization of 4-methoxy-3-methylphenylamine followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful formation of the azo bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature and pH being critical factors .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted aromatic compounds. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt involves its interaction with molecular targets through its azo groups and methoxy substituents. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid with a methoxy substituent, used as an intermediate in pharmaceuticals.
4-Methoxy-3-methylphenylboronic acid: A boronic acid derivative used in organic synthesis.
Uniqueness
Benzenesulfonic acid, 4-methoxy-3-((4-((4-methoxy-3-methylphenyl)azo)phenyl)azo)-, sodium salt is unique due to its multiple azo groups and sulfonic acid functionality, which confer distinct chemical reactivity and a wide range of applications in various fields .
Propiedades
Número CAS |
75627-14-4 |
|---|---|
Fórmula molecular |
C21H19N4NaO5S |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
sodium;4-methoxy-3-[[4-[(4-methoxy-3-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C21H20N4O5S.Na/c1-14-12-17(8-10-20(14)29-2)24-22-15-4-6-16(7-5-15)23-25-19-13-18(31(26,27)28)9-11-21(19)30-3;/h4-13H,1-3H3,(H,26,27,28);/q;+1/p-1 |
Clave InChI |
DGWDYSIFKLIKRB-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])OC)OC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


